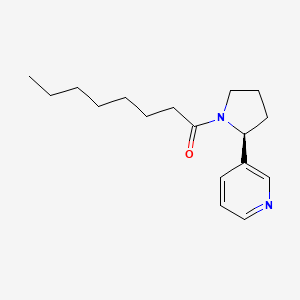
Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)-
描述
Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)-, also known as S-Oxiracetam, is a nootropic drug that has been studied for its potential cognitive-enhancing effects. This compound belongs to the racetam family of nootropics and has been shown to have positive effects on memory, learning, and overall cognitive function.
作用机制
The exact mechanism of action of Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- is not fully understood. It is believed to enhance cholinergic neurotransmission by increasing the release of acetylcholine and increasing the density of acetylcholine receptors in the brain. Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- may also enhance glutamatergic neurotransmission by increasing the sensitivity of N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects
Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- has been shown to increase the release of acetylcholine and enhance cholinergic neurotransmission. It may also enhance glutamatergic neurotransmission by increasing the sensitivity of NMDA receptors. Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- has been shown to improve memory and learning in animal models and in human clinical trials. It may also have potential neuroprotective effects and improve cognitive function in individuals with cognitive impairment.
实验室实验的优点和局限性
Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been well-studied for its cognitive-enhancing effects. However, there are also some limitations to using Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- in lab experiments. It may have potential side effects, and the exact mechanism of action is not fully understood.
未来方向
There are several future directions for the study of Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)-. It may be studied further for its potential neuroprotective effects and its ability to improve cognitive function in individuals with cognitive impairment. Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- may also be studied for its potential to enhance athletic performance and its effects on mood and anxiety. Additionally, further research may be conducted to better understand the mechanism of action of Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- and its potential side effects.
Conclusion
In conclusion, Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- is a nootropic drug that has been studied for its potential cognitive-enhancing effects. It is synthesized through the reaction of 2-pyrrolidinone with 3-pyridinecarboxylic acid in the presence of a coupling agent and a catalyst. Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- has been shown to improve memory and learning, and it may have potential neuroprotective effects. However, more research is needed to fully understand the mechanism of action and potential side effects of Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)-.
合成方法
Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- is synthesized through the reaction of 2-pyrrolidinone with 3-pyridinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through recrystallization or chromatography.
科学研究应用
Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- has been studied for its potential cognitive-enhancing effects. It has been shown to improve memory and learning in animal models and in human clinical trials. Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- has also been studied for its potential neuroprotective effects and its ability to improve cognitive function in individuals with cognitive impairment.
属性
IUPAC Name |
1-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]octan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-3-4-5-6-11-17(20)19-13-8-10-16(19)15-9-7-12-18-14-15/h7,9,12,14,16H,2-6,8,10-11,13H2,1H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQBTQJDZSZAMQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N1CCCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N1CCC[C@H]1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959636 | |
| Record name | 1-[2-(Pyridin-3-yl)pyrrolidin-1-yl]octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- | |
CAS RN |
38854-10-3 | |
| Record name | N-Octanoylnornicotine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038854103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-(Pyridin-3-yl)pyrrolidin-1-yl]octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Octanoylnornicotine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L29H3D6FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Piperazinecarboxylic acid, 4-[(2E)-3-phosphono-2-propenyl]-, (2R)-](/img/structure/B1196109.png)
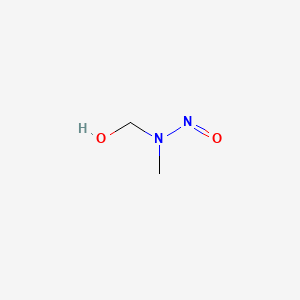
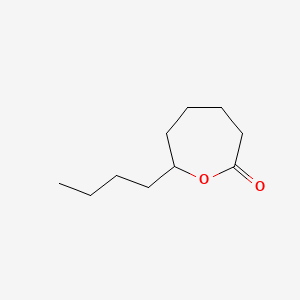
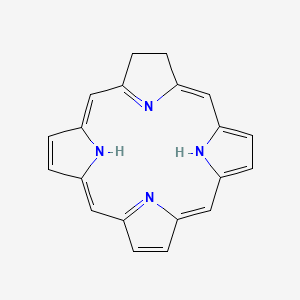
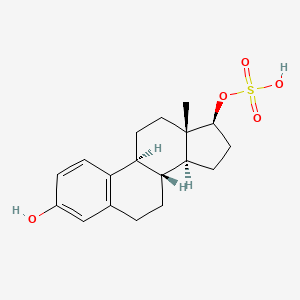
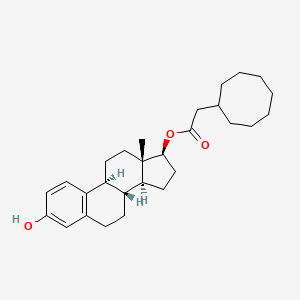

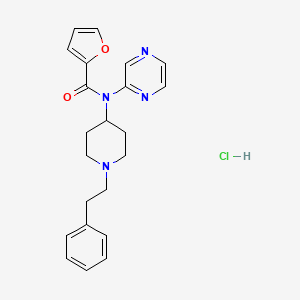
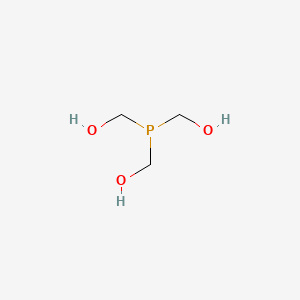
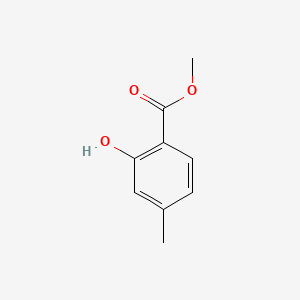
![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1196127.png)

